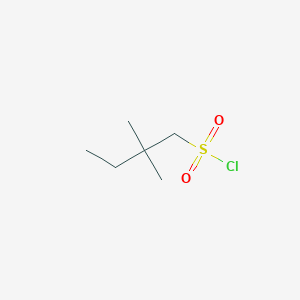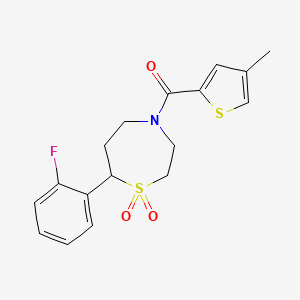
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It is also known as 1-(1H-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles . Other methods include the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .
Chemical Reactions Analysis
The chemical reactions involving 1H-tetrazoles are quite broad. A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates . The reaction conditions are mild, and the reaction times are short, yielding good results for a wide range of substrates .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.08 . It is stored at room temperature .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
This compound serves as a precursor in the synthesis of high-nitrogen-containing materials, which are of significant interest due to their energetic properties. The research into azine energetic compounds, including tetrazines and their derivatives, highlights the potential of these substances in improving the burning rate and reducing the characteristic signal in propellants. Additionally, their application in mixed explosives can reduce sensitivity and enhance detonation performance, indicating broad prospects in the field of energetic materials (C. Yongjin & Ba Shuhong, 2019).
Environmental Applications
In environmental science, derivatives of tetrazolyl cyclobutane are explored for their utility in removing toxic contaminants. For instance, adsorption and photocatalytic degradation processes utilize the chemical interactions between contaminants and sorbents, where compounds like 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride could potentially play a role due to their functional moieties that facilitate strong chemical interactions (G. Prasannamedha & P. S. Kumar, 2020).
Material Science
The study of cyclic imines, including tetrazolyl derivatives, in Ugi and Ugi-type reactions for synthesizing N-heterocyclic motifs connected to peptide backbones suggests their importance in the development of pharmaceuticals and natural product synthesis. These reactions offer a robust route to bioactive compounds, showcasing the versatility of tetrazolyl cyclobutane derivatives in constructing complex molecular architectures with potential bioactivity (M. Nazeri et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSJEAZKYABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

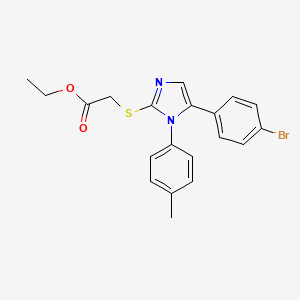
![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
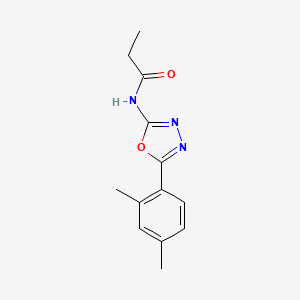
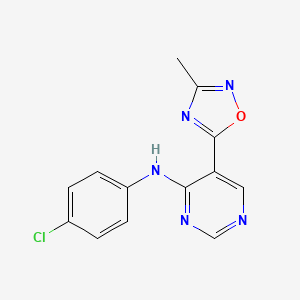
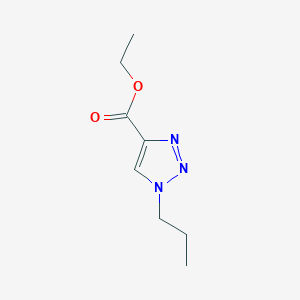
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
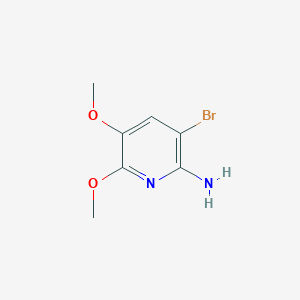
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
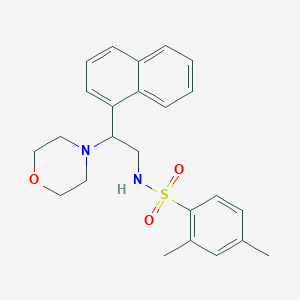
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
